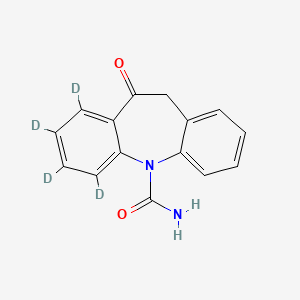

Oxcarbazepine-d4-1

Description

Properties

IUPAC Name |

1,2,3,4-tetradeuterio-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLABGOLIVAIY-MNYIHESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=CC=CC=C3N2C(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649423 | |

| Record name | 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134188-71-8 | |

| Record name | 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the molecular structure of Oxcarbazepine-d4-1?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oxcarbazepine-d4-1, a deuterated analog of the antiepileptic drug Oxcarbazepine. This isotopically labeled compound is a critical tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the quantification of Oxcarbazepine and its active metabolite in biological matrices.

Molecular Structure and Identification

Oxcarbazepine-d4-1 is a synthetic derivative of Oxcarbazepine where four hydrogen atoms on one of the benzene rings have been replaced by deuterium. This substitution results in a molecule that is chemically identical to the parent drug in its reactivity but possesses a higher mass. This mass difference is fundamental to its use as an internal standard in mass spectrometry-based assays, as it allows for its clear differentiation from the unlabeled analyte.

The IUPAC name for this specific deuterated version is 1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide.[2][3] The deuterium atoms are located on one of the aromatic rings of the dibenzazepine core structure.

Physicochemical and Analytical Data

The key properties of Oxcarbazepine-d4-1 are summarized below. This data is essential for method development and analytical applications.

Table 1: Physicochemical Properties of Oxcarbazepine-d4-1

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈D₄N₂O₂ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Exact Mass | 256.115 Da | [2][3] |

| CAS Number | 1134188-71-8; 1020719-71-4 | [1][2][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Topological Polar Surface Area | 63.4 Ų | [2] |

Table 2: Mass Spectrometry Data for Bioanalytical Applications

The following table presents typical mass-to-charge ratios (m/z) for precursor and product ions used in Multiple Reaction Monitoring (MRM) for the quantification of Oxcarbazepine (OXC), its active metabolite 10,11-dihydro-10-hydroxycarbamazepine (MHD), and Oxcarbazepine-d4 (IS - Internal Standard).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Oxcarbazepine (OXC) | 253.1 / 253.2 | 180.2 | [1][6] |

| MHD (Metabolite) | 255.1 / 255.2 | 192.2 / 194.1 | [1][6] |

| Oxcarbazepine-d4 (IS) | 257.2 | 184.2 | [1][6] |

| Oxcarbazepine-d4 (IS) MS³ | 257.2 → 212.1 | 184.2 | [1] |

Experimental Protocol: Quantification of Oxcarbazepine and Metabolite in Human Plasma by LC-MS/MS

This section details a representative protocol for the simultaneous determination of Oxcarbazepine and its active metabolite, MHD, in human plasma using Oxcarbazepine-d4 as an internal standard. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][6]

Materials and Reagents

-

Oxcarbazepine, MHD, and Oxcarbazepine-d4 standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (Oxcarbazepine-d4 in acetonitrile or methanol).[7]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis. For some methods, a further dilution with the mobile phase may be required.[7]

Liquid Chromatography Conditions

-

HPLC System: Agilent or Waters UPLC/HPLC system

-

Column: C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.5 µm, 2.1 × 50 mm)[1]

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (50:50, v/v)[1]

-

Flow Rate: 0.35 mL/min[1]

-

Injection Volume: 2-5 µL

-

Column Temperature: 35-40 °C

-

Run Time: Approximately 2-3 minutes[1]

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap 5500)[1]

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transitions: As listed in Table 2.

-

Gas Temperatures and Pressures: Optimized for the specific instrument.

Calibration and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The concentration of the analytes in the quality control and unknown samples is then determined from the calibration curve. The calibration curve for Oxcarbazepine typically ranges from 25 to 1600 ng/mL, and for MHD from 0.5 to 32 µg/mL.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental process described above.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Oxcarbazepine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Oxcarbazepine-d4, a deuterated analog of the antiepileptic drug Oxcarbazepine. The inclusion of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies. Understanding its chemical characteristics and stability is paramount for its proper handling, storage, and application in a research and development setting.

Chemical and Physical Properties

Oxcarbazepine-d4 is a stable isotope-labeled version of Oxcarbazepine, primarily used as an internal standard in quantitative analyses.[1] Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Oxcarbazepine-d4

| Property | Value | Reference |

| IUPAC Name | 1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][2]benzazepine-11-carboxamide | [2][3] |

| CAS Number | 1020719-71-4 | [2][3][4] |

| Molecular Formula | C₁₅H₈D₄N₂O₂ | [5] |

| Molecular Weight | 256.29 g/mol | [2][3][4] |

| Accurate Mass | 256.115 Da | [3][4] |

| Appearance | Off-white to slightly brown or red solid | [6][7] |

| Purity | >95% (as determined by HPLC) | [3][4] |

| Solubility | Poorly soluble in water; slightly soluble in dichloromethane, chloroform, methanol, and acetone; practically insoluble in ether and ethanol. | [8][9] |

Stability Profile and Storage

The stability of Oxcarbazepine-d4 is a critical factor for ensuring the accuracy and reproducibility of experimental results. Like its non-deuterated counterpart, it is susceptible to degradation under certain conditions.

Recommended Storage: For long-term stability, Oxcarbazepine-d4 should be stored at -20°C in its neat format.[3][4] For oral suspensions, storage at 20°C to 25°C is recommended, with usage within 7 weeks of opening the container.[6][7] It is also advised to protect the compound from light.[6][7]

Forced Degradation Studies: Forced degradation studies on the parent compound, Oxcarbazepine, provide significant insights into the stability of the deuterated form. These studies reveal its behavior under various stress conditions. Oxcarbazepine has been found to be susceptible to degradation under basic, acidic, and oxidative conditions.[10][11][12]

Table 2: Summary of Forced Degradation Studies on Oxcarbazepine

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Degradation observed, with one study noting 13.53% degradation. | [11][12][13] |

| Base Hydrolysis | Significant to complete degradation observed. | [10][11][13] |

| Oxidative Stress | Complete degradation observed in the presence of hydrogen peroxide. | [11][12][13] |

| Thermal Stress | Degradation occurs under thermal stress. | [11] |

| Photolytic Stress | Found to be stable in some studies, though protection from light is generally recommended. | [10][11] |

The following diagram illustrates the stability of Oxcarbazepine-d4 under various stress conditions based on studies of the parent compound.

Caption: Stability of Oxcarbazepine-d4 under forced degradation conditions.

Experimental Protocols

The development of a stability-indicating analytical method is crucial for the accurate quantification of Oxcarbazepine-d4 and its degradation products. Below are protocols for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) that have been validated for Oxcarbazepine.

Protocol 1: LC-MS Compatible Stability-Indicating RP-HPLC Method [11][13]

-

Objective: To develop a stability-indicating RP-HPLC method for the estimation of Oxcarbazepine that is compatible with LC-MS analysis.

-

Chromatographic Conditions:

-

Forced Degradation Procedure:

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol, then dilute to 10 µg/mL.[13]

-

Acid Hydrolysis: Treat the drug substance with 1N HCl.[11][13]

-

Base Hydrolysis: Treat the drug substance with 0.1N NaOH.[11][13]

-

Oxidative Degradation: Treat the drug substance with 3.0% H₂O₂.[11][13]

-

Thermal Degradation: Heat the solid drug substance at 70°C for 24 hours.[11]

-

Photolytic Degradation: Expose the drug substance to an overall illumination of ≥210 Wh/m² at 25°C for 24 hours with UV radiation at 320-400 nm.[11]

-

Protocol 2: Stability-Indicating RP-LC Method for Tablet Dosage Forms [12]

-

Objective: To develop and validate a stability-indicating liquid chromatographic method for the quantitative determination of Oxcarbazepine in tablet dosage forms.

-

Chromatographic Conditions:

-

Forced Degradation Procedure:

The following workflow illustrates the general process of conducting a forced degradation study for Oxcarbazepine-d4.

Caption: General workflow for a forced degradation study.

Metabolism and Degradation Pathways

Oxcarbazepine is a prodrug that is extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD).[14][15] This reduction is carried out by cytosolic reductases.[16] A small fraction of MHD is then oxidized to the inactive 10,11-dihydroxy derivative.[14][15] The primary degradation pathways of Oxcarbazepine under stress conditions mainly involve hydrolysis and oxidation. Ozonation studies have shown degradation pathways that include electrophilic substitution, N-heterocyclic ring cleavage, hydroxylation, and deamidation. While specific degradation pathways for the deuterated form have not been extensively published, they are expected to be very similar to the non-deuterated parent compound.

This guide provides essential technical information for researchers and professionals working with Oxcarbazepine-d4. Adherence to the storage and handling guidelines is crucial for maintaining the integrity of the compound and ensuring the validity of experimental outcomes. The provided experimental protocols can serve as a foundation for developing and validating in-house analytical methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxcarbazepine-D4 (Major) | C15H12N2O2 | CID 25235656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxcarbazepine-D4 (Major) | LGC Standards [lgcstandards.com]

- 4. Oxcarbazepine-D4 (Major) | LGC Standards [lgcstandards.com]

- 5. vivanls.com [vivanls.com]

- 6. camberpharma.com [camberpharma.com]

- 7. in.gov [in.gov]

- 8. rroij.com [rroij.com]

- 9. Tablet formulation studies on an oxcarbazepine-beta cyclodextrin binary system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 16. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Oxcarbazepine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Oxcarbazepine-d4. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This document includes key quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and analytical workflows.

Core Physical and Chemical Properties

Oxcarbazepine-d4, the deuterated analog of the antiepileptic drug Oxcarbazepine, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its isotopic labeling allows for precise quantification in biological matrices by mass spectrometry.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₈D₄N₂O₂ | [1] |

| Molecular Weight | 256.29 g/mol | [1][2][3][4][5] |

| CAS Number | 1020719-71-4 | [1][3][4][6] |

| Appearance | White to pale orange solid | [7] |

| Melting Point | >210°C (decomposes) | [6] |

| Boiling Point (of Oxcarbazepine) | 457.2°C at 760 mmHg | [1][8][9] |

| Purity (HPLC) | ≥97% | [7] |

Solubility Profile

A study on the mole fraction solubility of Oxcarbazepine in several organic solvents at 308.15 K provides the following data:

| Solvent | Mole Fraction Solubility (x10⁻³) |

| Tetrahydrofuran | 3.08 |

| Acetone | 1.82 |

| Acetonitrile | 1.22 |

| Methanol | 1.11 |

| Ethanol | 0.617 |

| 1-Butanol | 0.617 |

| 1-Propanol | 0.616 |

| 2-Propanol | 0.413 |

Data from a study on Oxcarbazepine solubility, which is expected to be comparable for Oxcarbazepine-d4[12].

For practical laboratory use, Oxcarbazepine is soluble in dimethylformamide (DMF) at approximately 20 mg/mL and in dimethyl sulfoxide (DMSO) at approximately 10 mg/mL[2]. To prepare aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer[2].

Metabolic Pathway of Oxcarbazepine

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine[8][13]. This metabolic conversion is the primary step in its mechanism of action. The deuteration in Oxcarbazepine-d4 does not alter this metabolic pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a representative method for determining the purity of Oxcarbazepine and can be adapted for Oxcarbazepine-d4.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) is commonly used[8]. Isocratic elution is preferred for simplicity.

-

Flow Rate: 1.0 mL/min[8].

-

Detection Wavelength: 256 nm[8].

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Oxcarbazepine-d4 in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 50 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Oxcarbazepine-d4 sample in the mobile phase to achieve a similar concentration as the working standard.

3. Chromatographic Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).

-

Inject the sample solution.

-

Analyze the resulting chromatogram to determine the peak area of Oxcarbazepine-d4 and any impurities. Purity is calculated based on the relative peak areas.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol outlines a general procedure for the quantification of Oxcarbazepine and its active metabolite MHD, using Oxcarbazepine-d4 as an internal standard.

1. Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column suitable for LC-MS applications.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Appropriate for the column dimensions (typically 0.2-0.5 mL/min).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Oxcarbazepine, MHD, and Oxcarbazepine-d4.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma or serum, add a known amount of the Oxcarbazepine-d4 internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using an internal standard.

References

- 1. aareydrugs.com [aareydrugs.com]

- 2. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility of oxcarbazepine in eight solvents within the temperature range T = (288.15–308.15) K [inis.iaea.org]

- 4. Tablet formulation studies on an oxcarbazepine-beta cyclodextrin binary system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxcarbazepine-D4 (Major) | C15H12N2O2 | CID 25235656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]

- 8. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]

- 9. chembk.com [chembk.com]

- 10. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

Commercial Suppliers of Oxcarbazepine-d4 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Oxcarbazepine-d4, a deuterated internal standard crucial for the accurate quantification of the anti-epileptic drug Oxcarbazepine and its active metabolite, licarbazepine, in biological matrices. This document is intended for researchers, scientists, and professionals in drug development who require high-quality, reliable deuterated standards for their analytical needs.

Introduction to Oxcarbazepine-d4

Oxcarbazepine-d4 is a stable isotope-labeled version of Oxcarbazepine, where four hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher molecular weight than the parent drug, allowing for its clear differentiation in mass spectrometry-based analytical methods. Its primary application is as an internal standard in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical assays that utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Oxcarbazepine-d4 is the gold standard for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer Oxcarbazepine-d4 for research purposes. The following table summarizes the key quantitative data from several prominent suppliers to facilitate a comparative assessment. Researchers are advised to request a certificate of analysis for lot-specific details.

| Supplier | CAS Number | Purity | Isotopic Enrichment | Available Sizes |

| Cayman Chemical | 1134188-71-8 | ≥98% (Oxcarbazepine) | ≥99% deuterated forms (d1-d4); ≤1% d0 | 1 mg, 5 mg |

| Toronto Research Chemicals (TRC) | 1020719-71-4 | Not specified | Not specified | 2.5 mg, 25 mg |

| Pharmaffiliates | 1020719-71-4 | Not specified | d1: 1%, d2: 9%, d3: 35%, d4: 55% | Custom |

| Alsachim | Not specified | High | High | Custom |

| Santa Cruz Biotechnology | 1020719-71-4 | Not specified | Not specified | 1 mg, 5 mg |

| LGC Standards | 1020719-71-4 | >95% (HPLC) | Not specified | 2.5 mg, 25 mg |

Experimental Protocol: Quantification of Oxcarbazepine and its Metabolite using Oxcarbazepine-d4 as an Internal Standard

The following is a representative experimental protocol for the simultaneous determination of Oxcarbazepine and its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), in human plasma using LC-MS/MS with Oxcarbazepine-d4 as the internal standard (IS). This protocol is adapted from a published bioanalytical method.[1]

1. Materials and Reagents:

-

Oxcarbazepine, 10,11-dihydro-10-hydroxycarbamazepine (HOXC), and Oxcarbazepine-d4 (IS) reference standards.

-

Acetonitrile (HPLC grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

-

Human plasma (blank).

2. Standard and Internal Standard Solution Preparation:

-

Prepare stock solutions of Oxcarbazepine, HOXC, and Oxcarbazepine-d4 in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solutions with a mixture of water and acetonitrile.

-

Prepare the internal standard working solution by diluting the Oxcarbazepine-d4 stock solution to an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (Oxcarbazepine-d4).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

5. Data Analysis:

-

Quantify the concentrations of Oxcarbazepine and HOXC in the plasma samples by calculating the peak area ratios of the analytes to the internal standard (Oxcarbazepine-d4).

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentrations of the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Oxcarbazepine

The primary mechanism of action of Oxcarbazepine involves the blockade of voltage-gated sodium channels in the brain. This action stabilizes hyperexcited neuronal membranes, thereby inhibiting repetitive neuronal firing and reducing the propagation of synaptic impulses, which is the basis of its anticonvulsant effect.[2][3][4][5]

Analytical Workflow for Therapeutic Drug Monitoring using LC-MS/MS

The following diagram illustrates a typical workflow for the therapeutic drug monitoring (TDM) of a drug like Oxcarbazepine in a clinical or research setting, utilizing LC-MS/MS with an internal standard such as Oxcarbazepine-d4.

References

- 1. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PathWhiz [pathbank.org]

- 3. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]

- 4. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

An In-depth Guide to the Pharmacokinetics and Metabolism of Oxcarbazepine and its Labeled Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxcarbazepine is a second-generation antiepileptic drug widely used in the management of partial and generalized tonic-clonic seizures.[1] Structurally a keto-analog of carbamazepine, oxcarbazepine was developed to offer a comparable efficacy profile with a reduced propensity for drug-drug interactions and improved tolerability.[2] This is largely attributed to its distinct metabolic pathway, which avoids the formation of the epoxide metabolite associated with some of carbamazepine's adverse effects.[2] Understanding the pharmacokinetic and metabolic profile of oxcarbazepine is crucial for optimizing its clinical use and for the development of new chemical entities in the same therapeutic class. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of oxcarbazepine and its pharmacologically active metabolite, the 10-monohydroxy derivative (MHD). Furthermore, it delves into the use of labeled analogs in elucidating its metabolic fate and details the experimental protocols employed in these critical studies.

Pharmacokinetics

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to its active metabolite, MHD, which is primarily responsible for its pharmacological effects.[3] The pharmacokinetic profile of oxcarbazepine and MHD is well-characterized and is summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Oxcarbazepine

| Parameter | Value | References |

| Absorption | ||

| Bioavailability | >95% | [4] |

| Tmax (single dose) | 1-3 hours | [4] |

| Food Effect | No significant effect on rate or extent of absorption | [2] |

| Distribution | ||

| Protein Binding | ~40% (primarily to albumin) | [4] |

| Metabolism | ||

| Primary Pathway | Rapid reduction to 10-monohydroxy derivative (MHD) | [3] |

| Elimination | ||

| Half-life | 1-5 hours | [4] |

| Excretion | <1% unchanged in urine |

Table 2: Pharmacokinetic Parameters of 10-Monohydroxy Derivative (MHD)

| Parameter | Value | References |

| Absorption | ||

| Tmax (after Oxcarbazepine administration) | 4-12 hours (single dose), 2-4 hours (steady state) | [4] |

| Distribution | ||

| Protein Binding | ~40% (primarily to albumin) | [4] |

| Metabolism | ||

| Primary Pathway | Glucuronidation | [3] |

| Minor Pathway | Oxidation to dihydroxy derivative (DHD) | [3] |

| Elimination | ||

| Half-life | 7-20 hours | [4] |

| Excretion | Primarily renal excretion of metabolites | [3] |

Metabolism

Following oral administration, oxcarbazepine is almost completely absorbed and rapidly reduced by cytosolic reductases in the liver to its active metabolite, MHD.[3][5] This metabolic conversion is a key feature of oxcarbazepine's pharmacology. The enzymes involved in this reduction include members of the aldo-keto reductase (AKR) superfamily (AKR1C1, AKR1C2, AKR1C3, AKR1C4) and carbonyl reductases (CBR1, CBR3).[5] MHD itself is then further metabolized, primarily through glucuronidation, to form inactive conjugates that are excreted in the urine.[3] A minor portion of MHD is oxidized to the pharmacologically inactive 10,11-dihydroxy derivative (DHD).[3]

Experimental Protocols

Human Mass Balance Study with [14C]-Labeled Oxcarbazepine

Objective: To determine the routes of excretion, mass balance, and metabolic profile of oxcarbazepine in healthy volunteers.

Methodology:

-

Study Population: A small cohort of healthy adult male volunteers are enrolled in the study.[6]

-

Radiolabeled Drug Administration: A single oral dose of [14C]-oxcarbazepine (e.g., 400 mg with a radioactivity of approximately 96.4 µCi) is administered to each subject in a gelatin capsule.[6] The position of the radiolabel is chosen to be metabolically stable.[7]

-

Sample Collection:

-

Blood: Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours post-dose) for pharmacokinetic analysis of the parent drug, metabolites, and total radioactivity.[6]

-

Urine and Feces: Urine and feces are collected at 24-hour intervals for up to 10 days to determine the extent of excretion and the routes of elimination.[6] Sample collection continues until radioactivity in excreta is less than 1% of the administered dose for two consecutive days.[7]

-

-

Sample Analysis:

-

Total Radioactivity Measurement: The total radioactivity in plasma, urine, and homogenized feces is determined by liquid scintillation counting.

-

Metabolite Profiling and Identification: Plasma, urine, and fecal extracts are analyzed by a combination of high-performance liquid chromatography (HPLC) with radiochemical detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate, quantify, and identify the parent drug and its metabolites.[3]

-

Bioanalytical Method for Quantification of Oxcarbazepine and MHD in Human Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of oxcarbazepine and its active metabolite, MHD, in human plasma for pharmacokinetic studies.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of oxcarbazepine).[8]

-

Add 500 µL of acetonitrile to precipitate plasma proteins.[8]

-

Vortex the mixture for 10 minutes.[8]

-

Centrifuge at 4,000 x g for 5 minutes.[8]

-

Transfer a 50 µL aliquot of the supernatant to a 96-well plate and dilute with 500 µL of 0.1% formic acid.[8]

-

-

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.[8]

-

Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP, 2.0 mm × 50 mm, 4 μm).[8]

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and a mixture of acetonitrile, methanol, and 0.1% formic acid (50:50:0.1, v/v/v) (Mobile Phase B).[8]

-

Flow Rate: 0.5 mL/min.[8]

-

Injection Volume: 10 µL.[8]

-

-

Mass Spectrometric Conditions:

-

Method Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[8]

Conclusion

The pharmacokinetic profile of oxcarbazepine is characterized by its efficient conversion to the active metabolite MHD, which governs its therapeutic effect. Its metabolism, primarily through reduction and subsequent glucuronidation, results in a lower potential for cytochrome P450-mediated drug interactions compared to older antiepileptic drugs. The use of labeled analogs, particularly in human mass balance studies, has been instrumental in fully characterizing the ADME properties of oxcarbazepine. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals in designing and conducting studies for similar compounds, ensuring a thorough understanding of their pharmacokinetic and metabolic fate. This comprehensive knowledge is paramount for the safe and effective use of oxcarbazepine in clinical practice and for the continued development of improved antiepileptic therapies.

References

- 1. Population pharmacokinetics of oxcarbazepine and its metabolite 10-hydroxycarbazepine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. allucent.com [allucent.com]

- 3. qps.com [qps.com]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. academic.oup.com [academic.oup.com]

The Strategic Imperative of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the pursuit of optimized pharmacokinetic (PK) profiles is a paramount objective. Among the innovative strategies to emerge, the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has proven to be a powerful tool for enhancing drug metabolism and safety profiles. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of deuterium labeling in pharmacokinetic studies.

Core Principles: The Deuterium Kinetic Isotope Effect

The foundational principle behind the utility of deuterium in modifying a drug's pharmacokinetic properties is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of chemical reactions where C-H bond cleavage is the rate-determining step.[1][2]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the oxidative cleavage of C-H bonds.[3] By strategically replacing hydrogen with deuterium at metabolically vulnerable positions ("soft spots") on a drug molecule, the rate of metabolism at that site can be significantly reduced.[4] This attenuation of metabolic breakdown can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-life (t½): A slower rate of metabolism results in the drug remaining in the systemic circulation for a longer period.

-

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.

-

Increased Systemic Exposure (AUC): The overall amount of drug that the body is exposed to over time is enhanced.

-

Lower Peak Plasma Concentrations (Cmax) and Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to a more stable plasma concentration profile, which may reduce the incidence of dose-related adverse effects.[5]

-

Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of potentially toxic or inactive metabolites, a phenomenon known as "metabolic switching".[3][6]

Quantitative Impact of Deuteration on Pharmacokinetics

The following tables summarize the quantitative pharmacokinetic data for several deuterated drugs compared to their non-deuterated (protio) counterparts, illustrating the significant impact of this strategy.

| Parameter | Deutetrabenazine (Active Metabolites) | Tetrabenazine (Active Metabolites) | Fold Change | Reference |

| Mean Elimination Half-life (t½) | Doubled | - | ~2x | [4] |

| Mean Overall Exposure (AUC₀₋ᵢₙf) | Twofold Increase | - | ~2x | [4] |

| Mean Peak Plasma Concentration (Cmax) | Marginal Increase | - | - | [4] |

| Steady-State Peak-to-Trough Fluctuations | Lower | Higher | 3-4 fold lower | [5] |

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine. Deutetrabenazine is the first deuterated drug to receive FDA approval and is used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[4][7]

| Parameter | d₉-Methadone | Methadone | Fold Change | Reference |

| Area Under the Curve (AUC) | 5.7-fold Increase | - | 5.7x | [8] |

| Maximum Plasma Concentration (Cmax) | 4.4-fold Increase | - | 4.4x | [8] |

| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x decrease | [8] |

| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | ~5.9x decrease | [8] |

Table 2: Pharmacokinetic Comparison of d₉-Methadone and Methadone in Mice. This preclinical study highlights the significant impact of deuteration on the pharmacokinetic profile of methadone.[8]

Deucravacitinib and Donafenib:

While direct, side-by-side quantitative pharmacokinetic comparisons with their non-deuterated analogues are not as readily available in the public domain, the following information is noteworthy:

-

Deucravacitinib: This selective TYK2 inhibitor, approved for the treatment of plaque psoriasis, has a half-life of 8-15 hours and demonstrates a 1.4-1.9-fold accumulation after multiple dosing.[9] Its favorable pharmacokinetic profile contributes to its once-daily dosing regimen.[10]

-

Donafenib: A deuterated derivative of sorafenib, donafenib has shown an improved pharmacokinetic profile and superior overall survival in patients with unresectable or metastatic hepatocellular carcinoma compared to sorafenib.[11][12] A phase I study indicated that donafenib exhibits high variability in its pharmacokinetic parameters, with the area under the plasma concentration-time curve increasing disproportionally with dose escalation.[13]

Experimental Protocols for the Analysis of Deuterated Compounds

The accurate quantification of deuterated drugs and their metabolites in biological matrices is crucial for pharmacokinetic studies. The gold-standard analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable for confirming the position and extent of deuterium incorporation.

Protocol 1: Quantitative Analysis of a Deuterated Drug in Human Plasma using LC-MS/MS

This protocol provides a general framework for the bioanalysis of a deuterated drug. Specific parameters must be optimized for each analyte.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (a stable isotope-labeled version of the analyte, often with a higher degree of deuteration or ¹³C labeling).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[14]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then re-equilibrate at the initial conditions. The gradient must be optimized to achieve chromatographic separation of the analyte from any potential interferences.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 5-10 µL.[15]

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis.

-

Ionization Source: Electrospray ionization (ESI) is most common, operated in either positive or negative ion mode depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

Optimization: The MRM transitions (Q1/Q3 masses), collision energy, and other source parameters must be optimized for each compound to achieve maximum sensitivity.[14]

-

3. Data Analysis:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentrations of the analyte in the unknown samples are then calculated from the calibration curve.

Protocol 2: Characterization of Deuterated Compounds by NMR Spectroscopy

1. Sample Preparation:

-

Dissolve an accurately weighed amount of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[16] The choice of solvent depends on the solubility of the analyte.

2. ¹H NMR Spectroscopy:

-

Purpose: To confirm the absence of proton signals at the sites of deuteration and to verify the overall structure of the molecule.

-

Acquisition Parameters:

-

A standard proton NMR experiment is performed.

-

The spectral width should be sufficient to cover all expected proton signals.

-

An appropriate number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The absence or significant reduction in the intensity of signals corresponding to the positions of deuteration confirms successful labeling.

-

The integration of the remaining proton signals should be consistent with the expected structure.

-

3. ²H (Deuterium) NMR Spectroscopy:

-

Purpose: To directly observe the deuterium signals and confirm the location of the deuterium labels.

-

Acquisition Parameters:

-

A deuterium NMR experiment is performed. This often requires a specific probe or tuning of the spectrometer.

-

Due to the lower gyromagnetic ratio of deuterium, longer acquisition times may be necessary.

-

-

Data Analysis:

-

The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in the ¹H NMR spectrum.

-

The presence of signals at the expected chemical shifts confirms the sites of deuteration.

-

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of deuterium labeling in pharmacokinetic studies.

Caption: A generalized experimental workflow for a pharmacokinetic study of a deuterated compound.

Caption: The impact of the Kinetic Isotope Effect on drug metabolism and pharmacokinetic outcomes.

Conclusion

Deuterium labeling has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug development. The ability to fine-tune the metabolic properties of a drug by selectively replacing hydrogen with deuterium offers a rational approach to improving pharmacokinetic profiles, enhancing safety, and ultimately delivering more effective and convenient therapies for patients. As analytical techniques continue to advance in sensitivity and resolution, the strategic application of deuterium labeling is poised to play an increasingly integral role in the future of pharmaceutical innovation.

References

- 1. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioscientia.de [bioscientia.de]

- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Safety, pharmacokinetics and efficacy of donafenib in treating advanced hepatocellular carcinoma: report from a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

Tracing Oxcarbazepine's Metabolic Fate: A Technical Guide to Using Oxcarbazepine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Oxcarbazepine-d4, a deuterium-labeled stable isotope of the anti-epileptic drug oxcarbazepine, in elucidating its metabolic pathways. While Oxcarbazepine-d4 is commonly employed as an internal standard for quantitative analysis, its application as a tracer in metabolic studies offers a powerful tool for understanding the drug's biotransformation, pharmacokinetics, and potential for drug-drug interactions. This guide provides a comprehensive overview of oxcarbazepine metabolism, detailed experimental protocols for tracer studies, and methods for data analysis.

Introduction to Oxcarbazepine and its Metabolism

Oxcarbazepine is a second-generation antiepileptic drug structurally related to carbamazepine.[1] It is widely used for the treatment of partial seizures and generalized tonic-clonic seizures.[2] A key feature of oxcarbazepine is that it is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form.[3][4] This metabolic activation is a crucial step in its therapeutic action.

Unlike carbamazepine, which undergoes oxidative metabolism by cytochrome P450 (CYP) enzymes, oxcarbazepine is primarily metabolized through a reductive pathway.[3] This difference in metabolism contributes to a lower potential for drug-drug interactions compared to carbamazepine.[3] The primary metabolic pathway involves the rapid and extensive reduction of the keto group of oxcarbazepine to form its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[5][6][7] This reaction is catalyzed by cytosolic aldo-keto reductases in the liver.[8]

MHD is responsible for the majority of the antiepileptic activity of oxcarbazepine.[9] It exists as a racemic mixture of (S)-MHD and (R)-MHD.[10] Following its formation, MHD is further metabolized, primarily through glucuronidation, and then excreted in the urine.[11] A minor metabolic pathway involves the oxidation of MHD to the inactive 10,11-dihydroxy derivative (DHD).[11]

The Role of Stable Isotope Tracers in Drug Metabolism Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and other xenobiotics within a biological system.[12] By replacing one or more atoms of a drug molecule with their stable (non-radioactive) heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), researchers can track the molecule and its metabolites.

When a stable isotope-labeled drug like Oxcarbazepine-d4 is introduced into a biological system, it follows the same metabolic pathways as the unlabeled drug.[12] However, the resulting metabolites will retain the isotopic label, making them distinguishable from their endogenous or unlabeled counterparts by mass spectrometry.[12] This allows for the unambiguous identification and quantification of the drug's metabolites, providing valuable insights into:

-

Metabolic pathway elucidation: Identifying the chemical structures of metabolites and the sequence of biotransformation reactions.

-

Pharmacokinetic profiling: Determining the rates of absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites.

-

Enzyme kinetics: Studying the enzymes responsible for metabolism and their activity.

-

Drug-drug interaction studies: Assessing the impact of co-administered drugs on the metabolism of the drug of interest.

Metabolic Pathways of Oxcarbazepine

The metabolism of oxcarbazepine can be summarized in the following key steps:

-

Reduction to Active Metabolite (MHD): Oxcarbazepine is rapidly and extensively reduced by cytosolic reductases (AKR1C1, AKR1C2, AKR1C3, AKR1C4, CBR1, and CBR3) to its active metabolite, 10-monohydroxy derivative (MHD).[1]

-

Glucuronidation of MHD: The majority of MHD is conjugated with glucuronic acid to form MHD-glucuronide, which is then excreted in the urine.[1]

-

Oxidation of MHD: A small fraction of MHD (less than 4% of the parent drug) is oxidized to the inactive 10,11-dihydroxy derivative (DHD).[1]

These pathways are illustrated in the following diagram:

Quantitative Data on Oxcarbazepine Metabolism

The following tables summarize key pharmacokinetic parameters of oxcarbazepine and its primary active metabolite, MHD. This data, obtained from studies using the unlabeled drug, provides a quantitative framework for what can be expected in a tracer study with Oxcarbazepine-d4.

Table 1: Pharmacokinetic Parameters of Oxcarbazepine and MHD

| Parameter | Oxcarbazepine | 10-Monohydroxy Derivative (MHD) | Reference(s) |

| Plasma Half-life | ~2 hours | ~9 hours | [3][12] |

| Time to Peak Plasma Concentration (Tmax) | 4.5 hours (median) | 2-3 days to reach steady state | [12] |

| Plasma Protein Binding | ~40% | ~40% | [12] |

| Apparent Volume of Distribution | 49 L | Not specified | [12] |

| Plasma Clearance | ~84.9 L/h | ~2.0 L/h | [12] |

Table 2: Urinary Excretion of Oxcarbazepine and its Metabolites

| Compound | Percentage of Administered Dose in Urine | Reference(s) |

| Unchanged Oxcarbazepine | <1% | [12] |

| Conjugated Oxcarbazepine | 13% | [12] |

| Unchanged MHD | 27% | [12] |

| MHD Glucuronide Metabolites | 49% | [12] |

| Inactive DHD Metabolites | 3% | [12] |

Experimental Protocol for an In Vivo Tracer Study with Oxcarbazepine-d4

The following is a representative protocol for an in vivo study in a preclinical model (e.g., rats) to trace the metabolism of oxcarbazepine using Oxcarbazepine-d4.

5.1. Objective

To identify and quantify the major metabolites of oxcarbazepine and to determine the pharmacokinetic profiles of Oxcarbazepine-d4 and its deuterated metabolites in rats.

5.2. Materials

-

Oxcarbazepine-d4 (as the tracer)

-

Oxcarbazepine (unlabeled, for co-administration if desired)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system

5.3. Experimental Procedure

-

Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Dosing:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of Oxcarbazepine-d4 (e.g., 10 mg/kg) suspended in the vehicle.

-

-

Sample Collection:

-

Blood: Collect blood samples (approx. 0.2 mL) from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose into heparinized tubes. Centrifuge the blood to obtain plasma and store at -80°C until analysis.

-

Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose. Store samples at -80°C.

-

-

Sample Preparation:

-

Plasma:

-

Thaw plasma samples.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected into the LC-MS/MS system or further purified using SPE.

-

-

Urine:

-

Thaw urine samples and centrifuge to remove any particulates.

-

Dilute the urine with an appropriate solvent before injection.

-

For the analysis of glucuronide conjugates, an enzymatic hydrolysis step (using β-glucuronidase) may be included.

-

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method to separate and detect Oxcarbazepine-d4 and its expected deuterated metabolites (MHD-d4, DHD-d4, and their conjugates).

-

Use multiple reaction monitoring (MRM) to specifically detect the transitions for each analyte. The mass shift due to the deuterium label will allow for their selective detection.

-

-

Data Analysis:

-

Construct calibration curves for each analyte to quantify their concentrations in the plasma and urine samples.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for Oxcarbazepine-d4 and MHD-d4 from the plasma concentration-time data.

-

Determine the percentage of the administered dose excreted in urine as each metabolite.

-

Analytical Methodology: LC-MS/MS for Deuterated Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for stable isotope tracer studies due to its high sensitivity, selectivity, and ability to differentiate between labeled and unlabeled compounds.

6.1. Chromatographic Separation

A reverse-phase C18 column is typically used to separate oxcarbazepine and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

6.2. Mass Spectrometric Detection

Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of oxcarbazepine and its metabolites. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect the parent and fragment ions for each analyte.

Table 3: Exemplary MRM Transitions for Oxcarbazepine-d4 and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Oxcarbazepine-d4 | 257.2 | 212.1 → 184.2 | |

| MHD-d4 | 259.2 (anticipated) | To be determined | N/A |

| DHD-d4 | 275.2 (anticipated) | To be determined | N/A |

| Oxcarbazepine (unlabeled) | 253.2 | 208.1 → 180.2 | |

| MHD (unlabeled) | 255.2 | 237.1 → 194.1 |

Note: The m/z values for deuterated metabolites are anticipated based on the known metabolism and will need to be confirmed experimentally.

Conclusion

The use of Oxcarbazepine-d4 as a tracer provides a robust and precise method for investigating the metabolic pathways of oxcarbazepine. By enabling the clear differentiation of the administered drug and its metabolites from endogenous compounds, this technique allows for a detailed understanding of the drug's biotransformation and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for researchers to design and execute tracer studies that can yield valuable insights for drug development and clinical pharmacology.

References

- 1. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 4. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ark-tdm.com [ark-tdm.com]

- 10. ClinPGx [clinpgx.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Quantification of Oxcarbazepine in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oxcarbazepine in human plasma. The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Oxcarbazepine-d4, to ensure accuracy and precision. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.

Introduction

Oxcarbazepine is a second-generation antiepileptic drug widely used in the treatment of partial-onset seizures.[1] It is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD). Monitoring plasma concentrations of Oxcarbazepine is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This document provides a detailed protocol for a reliable LC-MS/MS method for the determination of Oxcarbazepine in human plasma.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample receipt to final data analysis.

Caption: Experimental workflow for the LC-MS/MS analysis of Oxcarbazepine.

Experimental Protocols

Materials and Reagents

-

Oxcarbazepine certified reference standard

-

Oxcarbazepine-d4 certified reference standard (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Oxcarbazepine and Oxcarbazepine-d4 in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Oxcarbazepine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Oxcarbazepine-d4 stock solution with methanol to a final concentration of 1 µg/mL.[2]

Sample Preparation Protocol

-

Pipette 50 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 1 µg/mL Oxcarbazepine-d4 internal standard working solution to each tube (except for blank samples, to which 20 µL of methanol is added).[2]

-

Add 500 µL of acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture for 10 minutes.[2]

-

Centrifuge at 4,000 x g for 5 minutes.[2]

-

Transfer a 50 µL aliquot of the clear supernatant to a new tube or a 96-well plate.[2]

-

Add 500 µL of 0.1% formic acid in water (Mobile Phase A).[2]

-

Inject an aliquot (typically 10 µL) into the LC-MS/MS system.[2]

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.5 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 35 °C |

| Gradient Program | Isocratic or Gradient (see example below) |

Example Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 70 |

| 3.9 | 95 |

| 5.1 | 30 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | 5500 V |

| Heater Gas Temp. | 450 °C |

| Curtain Gas | 30 psi |

| Nebulizer Gas | 50 psi |

MRM Transitions and Compound Parameters

The following table outlines the specific MRM transitions and compound-dependent parameters for Oxcarbazepine and its internal standard, Oxcarbazepine-d4.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Oxcarbazepine | 253.2 | 208.1 | 100 | 23.5 |

| Oxcarbazepine-d4 (IS) | 257.2 | 212.1 | 100 | 26.3 |

Note: The MRM transition for Oxcarbazepine can also be m/z 253.1 → 180.2.[5] The transition for Oxcarbazepine-d4 can also be m/z 257.2 → 184.2.[5] Optimal parameters may vary slightly between different mass spectrometer models.

Method Validation and Performance

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Calibration Curve

A typical calibration curve for Oxcarbazepine in human plasma ranges from 0.2 to 16 µg/mL, with a correlation coefficient (r²) of >0.999.[4]

Accuracy and Precision

Intra- and inter-day precision and accuracy should be within ±15% for all quality control levels.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Oxcarbazepine in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and reliability of the method, making it well-suited for routine therapeutic drug monitoring and clinical research.

References

- 1. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Quantification of Oxcarbazepine in Human Plasma Using Oxcarbazepine-d4 as an Internal Standard

This application note provides a detailed protocol for the quantitative analysis of oxcarbazepine in human plasma samples using a stable isotope-labeled internal standard, Oxcarbazepine-d4. This method is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurements of oxcarbazepine for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a deuterated internal standard ensures high accuracy by compensating for variability in sample preparation and instrument response.

Introduction

Oxcarbazepine is an anticonvulsant drug used in the treatment of epilepsy. It is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative, licarbazepine. Monitoring the plasma concentrations of oxcarbazepine and its active metabolite is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This protocol describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oxcarbazepine, employing Oxcarbazepine-d4 as the internal standard to ensure the reliability of the results.[1][2][3]

Experimental Protocols

Materials and Reagents

-

Oxcarbazepine (Reference Standard)

-

Oxcarbazepine-d4 (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Human Plasma (Blank, K2-EDTA)

-

Ultrapure Water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical Column: A C18 reversed-phase column is commonly used.[4][5]

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxcarbazepine and Oxcarbazepine-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the oxcarbazepine stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the Oxcarbazepine-d4 stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting oxcarbazepine from plasma samples.[6][7][8][9]

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding labeled tube.

-

Add 20 µL of the internal standard working solution (Oxcarbazepine-d4, 100 ng/mL) to each tube, except for blank samples (add 20 µL of diluent instead).

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

-

Column: C18, 50 x 2.1 mm, 2.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80-20% B

-

3.1-5.0 min: 20% B

-

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 450°C

-

Curtain Gas: 35 psi

-

Ion Source Gas 1: 40 psi

-

Ion Source Gas 2: 40 psi[10]

Data Presentation

The following table summarizes the quantitative data for the LC-MS/MS analysis of oxcarbazepine using Oxcarbazepine-d4 as an internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Oxcarbazepine | 253.2 | 208.1 | 150 |

| Oxcarbazepine-d4 (IS) | 257.2 | 212.1 | 150 |

Note: The MRM transitions m/z 253.1 → 180.2 for oxcarbazepine and m/z 257.2 → 184.2 for the internal standard have also been reported.[6][7][8][9] Another transition for Oxcarbazepine-d4 is m/z 257.2→212.1→184.2.[3]

Visualizations

Caption: Experimental workflow for the quantification of oxcarbazepine in plasma.

Caption: Logic of internal standard use for accurate quantification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. akjournals.com [akjournals.com]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. | Semantic Scholar [semanticscholar.org]

- 8. LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

Application of Oxcarbazepine-d4-1 in pediatric pharmacokinetic studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxcarbazepine is an antiepileptic drug widely used in the treatment of partial seizures in both adults and children. It is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine. The therapeutic effect of oxcarbazepine is primarily attributed to MHD. Monitoring the plasma concentrations of oxcarbazepine and MHD is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing adverse effects, particularly in the pediatric population where pharmacokinetics can differ significantly from adults due to factors such as age-dependent organ function and body composition.

Pediatric patients exhibit higher weight-normalized clearance of MHD compared to adults, necessitating higher doses per kilogram of body weight to achieve therapeutic concentrations. Younger children, in particular, may eliminate the drug more rapidly. These age-related differences underscore the importance of precise and accurate analytical methods for pharmacokinetic studies in this vulnerable population.

Oxcarbazepine-d4, a deuterated stable isotope of oxcarbazepine, serves as an ideal internal standard for the quantification of oxcarbazepine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, thereby ensuring the highest accuracy and precision. This document provides detailed application notes and protocols for the use of Oxcarbazepine-d4 in pediatric pharmacokinetic studies of oxcarbazepine.

Quantitative Data from Pediatric Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of oxcarbazepine and its active metabolite (MHD) in pediatric patients from various studies. These data highlight the age-dependent variability in drug disposition.

Table 1: Pharmacokinetic Parameters of Oxcarbazepine's Active Metabolite (MHD) in Different Pediatric Age Groups

| Age Group | Apparent Clearance (L/h/kg) | Apparent Volume of Distribution (L/kg) | Half-Life (t½) (hours) |

| 1 month to < 4 years | ~93% higher than adults | Not specified | Shorter than older children |

| 2-5 years | Higher than older children | Not specified | ~30% lower than older children |

| 6-12 years | Similar to adults | Not specified | Similar to adults |

Note: Data synthesized from multiple sources. Younger children generally require higher oxcarbazepine doses due to more rapid clearance of the active metabolite[1].

Table 2: Dosing Recommendations for Oxcarbazepine in Pediatric Patients

| Age Group | Initial Dose (mg/kg/day) | Target Maintenance Dose (mg/kg/day) | Maximum Recommended Dose (mg/kg/day) |

| 2 to < 4 years | 8-10 | 30-45 | 60 |

| 4 to 16 years | 8-10 | 30-45 | Not to exceed adult doses |

Note: Dosing should be titrated over a two-week period. These recommendations are for adjunctive therapy[2][3].

Table 3: Comparison of MHD Pharmacokinetics in Children with and without Obesity

| Parameter | Children with Obesity (Simulated) | Children without Obesity (Simulated) | Finding |

| Weight-normalized Clearance (L/h/kg) | 0.060 | 0.067 | Slightly lower in children with obesity |

| MHD Exposure | Comparable at steady state | Comparable at steady state | Existing dosing recommendations are effective for children with obesity[4]. |

Experimental Protocols

The following protocols are for the quantification of oxcarbazepine and its active metabolite, MHD, in pediatric plasma samples using LC-MS/MS with Oxcarbazepine-d4 as an internal standard.

Bioanalytical Method for Oxcarbazepine and MHD in Pediatric Plasma